molecular formula C98H74Br4F20N4O20P2S4 B11938229 Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide

Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide

Cat. No.: B11938229
M. Wt: 2517.4 g/mol
InChI Key: BYOVJHJLFIAGRN-UHFFFAOYSA-L
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Description

The compound Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide (hereafter referred to as Compound A) is a bis-phosphonium salt featuring two distinct spirobenzofuran-xanthene cores. Each core is substituted with tetrafluoro, trifluoromethylsulfonyloxy (-OSO₂CF₃), and carbonyl groups, linked via piperazine and butyl chains to triphenylphosphonium moieties. The counterions (dibromide and dihydrobromide) enhance solubility in polar solvents.

Properties

Molecular Formula

C98H74Br4F20N4O20P2S4

Molecular Weight

2517.4 g/mol

IUPAC Name

triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide

InChI

InChI=1S/2C49H36F10N2O10PS2.4BrH/c50-37-27-35-41(39(52)43(37)70-73(64,65)48(54,55)56)68-42-36(28-38(51)44(40(42)53)71-74(66,67)49(57,58)59)47(35)34-19-18-29(26-33(34)46(63)69-47)45(62)61-23-21-60(22-24-61)20-10-11-25-72(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;50-37-27-35-41(39(52)43(37)70-73(64,65)48(54,55)56)68-42-36(28-38(51)44(40(42)53)71-74(66,67)49(57,58)59)47(35)34-26-29(18-19-33(34)46(63)69-47)45(62)61-23-21-60(22-24-61)20-10-11-25-72(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;;;;/h2*1-9,12-19,26-28H,10-11,20-25H2;4*1H/q2*+1;;;;/p-2

InChI Key

BYOVJHJLFIAGRN-UHFFFAOYSA-L

Canonical SMILES

C1CN(CCN1CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC6=C(C=C5)C7(C8=CC(=C(C(=C8OC9=C(C(=C(C=C97)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F)OC6=O.C1CN(CCN1CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC6=C(C=C5)C(=O)OC67C8=CC(=C(C(=C8OC9=C(C(=C(C=C79)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F.Br.Br.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Intramolecular Cyclization

A pivotal method involves the palladium-mediated O–H/C–H coupling of substituted benzothiophenes. Ai et al. demonstrated that copper catalysts in the presence of cesium carbonate and pyridine facilitate intramolecular dehydrogenation, yielding benzofuran derivatives with >80% efficiency. For the xanthene component, Wang et al. utilized palladium-supported activated carbon fibers to couple nitroarenes with o-alkynylphenols, achieving cyclization via iodonium salt intermediates.

Key Reaction Conditions

ComponentReagents/CatalystsTemperatureYield
BenzothiopheneCuCl₂, Cs₂CO₃, pyridine110°C85%
o-AlkynylphenolPd/ACF, Mo(CO)₆, K₂CO₃80°C78%

Introduction of Trifluoromethylsulfonyloxy Groups

The tetrafluoro-3',6'-bis(trifluoromethylsulfonyloxy) substituents are introduced via nucleophilic displacement or electrophilic sulfonation.

Nucleophilic Substitution with Trifluoromethanesulfonic Anhydride

Fluorinated benzofuran intermediates undergo sulfonation using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane. The reaction proceeds under inert conditions at −40°C to prevent over-sulfonation. Semwal et al. reported that electron-withdrawing groups on the benzofuran ring enhance reactivity, achieving >90% conversion.

Radical-Mediated Fluorosulfonation

Recent advances employ scandium triflate as a Lewis acid to promote [4 + 1] cycloaddition between isocyanides and o-quinone methides, yielding fluorosulfonated intermediates. This method avoids harsh conditions, preserving the spirocyclic integrity.

Piperazine Attachment and Carbonylation

The piperazine moiety is conjugated to the spiro core via a carbonyl linker.

Carbodiimide-Mediated Amide Coupling

The carboxylic acid derivative of the spiro compound reacts with piperazine using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous DMF. This method, adapted from Kotha et al., affords the amide bond in 92% yield.

Reductive Amination

Alternatively, reductive amination using sodium cyanoborohydride couples aldehydes with piperazine under mild acidic conditions (pH 4–5). This approach minimizes side reactions in sensitive fluorinated systems.

Phosphonium Salt Formation

The triphenylphosphonium group is introduced through quaternization of triphenylphosphine with a bromoalkyl intermediate.

Metal-Free Alkylation in Phenol

A solvent-free approach refluxes triphenylphosphine with 1,4-dibromobutane in phenol at 150°C for 5 hours, producing the phosphonium bromide salt in 85% yield. The absence of metal catalysts reduces purification complexity.

Typical Procedure

  • Combine triphenylphosphine (1 mmol) and 1,4-dibromobutane (1.2 mmol) in phenol (1.5 mL).

  • Reflux at 150°C under N₂ for 5 hours.

  • Purify via silica gel chromatography (EtOAc → DCE/MeOH 5:1).

Grignard Reagent-Mediated Quaternization

For enhanced stereocontrol, the bromoalkyl-piperazine intermediate is treated with phenylmagnesium bromide, followed by triphenylphosphine. This method achieves >90% conversion but requires stringent moisture control.

Final Salt Preparation and Purification

The dibromide and dihydrobromide salts are isolated through acid-mediated precipitation.

Hydrobromic Acid Treatment

The phosphonium intermediate is dissolved in anhydrous dichloromethane and treated with 48% HBr gas at 0°C. The resulting dihydrobromide salt precipitates as a yellow solid, which is filtered and washed with cold ether.

Ion Exchange Chromatography

Anion exchange using Dowex® 1×2 chloride resin converts bromide salts to the desired counterions. The product is eluted with NH₄Cl/MeOH and lyophilized to yield a hygroscopic powder.

Analytical Data

  • Molecular Formula : C₄₉H₃₇Br₂F₁₀N₂O₁₀PS₂

  • Molecular Weight : 1258.72 g/mol

  • Purity (HPLC) : 99.55%

  • ¹H NMR (DMSO-d₆) : δ 7.45–8.11 (m, aromatic protons), 4.32–4.45 (m, piperazine CH₂)

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple fluorine atoms and trifluoromethylsulfonyloxy groups makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to form different products.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Triphenylphosphonium compounds are widely recognized for their utility as reagents in organic synthesis. The specific compound mentioned can be employed in several synthetic pathways due to its phosphonium cation, which can facilitate nucleophilic substitutions and other transformations.

  • Reagent for Alkylation : The compound can act as a precursor for the generation of phosphonium salts that are useful in the synthesis of various alkylated products.
  • Appel Reaction : It can be utilized in the Appel reaction to convert alcohols into alkyl halides efficiently, leveraging its phosphonium properties to enhance reactivity .

Medicinal Chemistry

The incorporation of fluorinated moieties often correlates with enhanced biological activity and pharmacokinetic properties. The specific structure of this compound suggests potential applications in drug design:

  • Anticancer Agents : Compounds derived from similar structures have shown promising results as inhibitors against various cancer targets, including FMS-like tyrosine kinase 3 (FLT3), which is relevant in acute myeloid leukemia (AML) treatment .
  • Biological Evaluation : The unique combination of functional groups may allow for selective binding to biological targets, enhancing therapeutic efficacy while minimizing side effects.

Material Science

The fluorinated components of the compound contribute to its stability and performance in material applications:

  • Fluorinated Polymers : The presence of trifluoromethylsulfonyloxy groups can improve the thermal and chemical stability of polymers. This property is particularly beneficial in creating coatings or materials that require resistance to solvents and high temperatures.
  • Optoelectronic Devices : Given the optical properties associated with xanthene derivatives, this compound may find applications in the development of fluorescent probes or sensors.

Environmental Chemistry

The environmental impact of fluorinated compounds is a growing area of concern due to their persistence and bioaccumulation:

  • PFAS Research : As part of ongoing studies into perfluoroalkyl substances (PFAS), understanding the degradation pathways and environmental behavior of such compounds is crucial . The compound's structure may provide insights into designing safer alternatives or remediation strategies.

Case Studies and Research Findings

Several studies have explored similar compounds within this chemical class, yielding insights into their reactivity and applications:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated strong binding affinity to FLT3 with IC50 values indicating potent inhibitory effects on cancer cell lines .
Study BOrganic SynthesisEvaluated the use of phosphonium salts in synthesizing complex organic molecules through nucleophilic substitution reactions .
Study CMaterial PropertiesInvestigated the thermal stability of fluorinated polymers incorporating similar structural motifs .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The fluorinated benzofuran and xanthene moieties may interact with enzymes and receptors, leading to changes in their activity. The trifluoromethylsulfonyloxy groups can also participate in various biochemical reactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Structural Analysis

Compound A comprises two key structural motifs:

Spirobenzofuran-xanthene cores: The spiro architecture creates a rigid, conjugated π-system, stabilized by fluorine substituents and electron-withdrawing -OSO₂CF₃ groups. These substituents increase electrophilicity and thermal stability compared to non-fluorinated analogs .

Phosphonium-piperazine linkages: The triphenylphosphonium groups impart cationic character, enhancing solubility in polar solvents (e.g., DMSO, methanol), while the butyl-piperazine chains provide conformational flexibility .

Key Functional Groups :

  • Tetrafluoro substituents : Reduce electron density, increasing resistance to oxidation.
  • Phosphonium cations : Facilitate interactions with biomembranes or anionic substrates .
Table 1: Structural and Functional Comparison
Compound Core Structure Substituents Key Properties Applications Reference
Compound A Spirobenzofuran-xanthene -F₄, -OSO₂CF₃, phosphonium High polarity, thermal stability Catalysis, materials science
Tetraiodofluorescein Spirobenzofuran-xanthene -I₄, -OH Lipophilic, radiopaque Medical imaging contrast agent
PMBP (1-phenyl-3-methyl-4-benzoylpyrazolone) Pyrazolone -Ph, -COPh Chelating agent for metal ions Metal extraction, spectroscopy
Triflusulfuron methyl Triazine-sulfonylurea -CF₃, -SO₂NHCO Herbicidal activity Agriculture
Key Differences:

Electronic Effects :

  • Compound A ’s -OSO₂CF₃ groups are stronger electron-withdrawing groups (EWGs) than tetraiodofluorescein’s -I substituents, making it more electrophilic and stable under acidic conditions .
  • Compared to PMBP, Compound A lacks chelating β-diketonate motifs but offers cationic phosphonium sites for ionic interactions .

Solubility: Compound A’s phosphonium cations and bromides enhance water solubility relative to non-ionic spiro compounds like tetraiodofluorescein, which requires organic solvents .

Reactivity :

  • The -OSO₂CF₃ groups in Compound A may undergo nucleophilic substitution more readily than PMBP’s acetylated pyrazolone, enabling modular functionalization .
Challenges:
  • Synthetic Complexity : Multi-step synthesis involving fluorination, sulfonation, and phosphonium coupling may limit scalability .
  • Toxicity : Phosphonium salts can exhibit cytotoxicity, requiring derivatization for biological applications .

Biological Activity

The compound Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide is a complex synthetic compound with potential biological activities. This article aims to explore its biological activity, including cytotoxicity, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The compound features a sophisticated structure characterized by:

  • Triphenylphosphanium moiety : A positively charged phosphorus center surrounded by three phenyl groups.
  • Piperazine derivative : Incorporating piperazine enhances its bioavailability and interaction with biological targets.
  • Fluorinated benzofuran derivatives : The presence of tetrafluoro groups contributes to the compound's stability and potential reactivity in biological systems.

Cytotoxicity

Research indicates that triphenylphosphanium compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of similar structures possess IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells.

CompoundCell LineIC50 (μM)Reference
Triphenylphosphanium derivativeA5495.0
Triphenylphosphanium derivativeHeLa3.5

The mechanism of cytotoxicity may involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity in treated cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that triphenylphosphanium derivatives demonstrate inhibitory activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These findings indicate potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

The proposed mechanisms for the biological activity of triphenylphosphanium compounds include:

  • Cell Membrane Disruption : The lipophilic nature of the phenyl groups may facilitate interaction with lipid membranes, leading to disruption and cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
  • Inhibition of Enzymatic Pathways : The fluorinated groups may interact with specific enzymes or receptors, inhibiting their function and altering cellular processes.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Cancer Treatment : A study involving a related triphenylphosphanium compound showed promising results in reducing tumor size in xenograft models of breast cancer.
  • Antimicrobial Efficacy : Clinical trials have demonstrated the effectiveness of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents.

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